N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and two sulfonyl groups (SO2), which are common in various drug molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole ring, followed by the introduction of the sulfonyl and morpholinosulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzothiazole ring is aromatic, which means it is particularly stable. The sulfonyl groups are polar, which could influence the compound’s solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. The presence of polar sulfonyl groups could make the compound soluble in polar solvents. The compound’s reactivity would be influenced by the presence of these groups as well as the aromatic benzothiazole ring .Scientific Research Applications
Electrophysiological Activity in Cardiac Applications
N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the molecular structure , have demonstrated potency in vitro in the Purkinje fiber assay, comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent in cardiac electrophysiology. These findings suggest potential applications in managing cardiac arrhythmias (Morgan et al., 1990).
Antitumor Properties
Compounds structurally related to the chemical in focus, specifically N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, have shown promising results in anticancer activity screenings. Such compounds are being considered for the development of new anticancer agents (Horishny et al., 2020).
Antimalarial and COVID-19 Drug Potential
Studies on sulfonamide derivatives, closely related to the compound of interest, have revealed significant antimalarial activity and potential use in treating COVID-19. These studies involve computational calculations and molecular docking, highlighting the versatility of such compounds in addressing different diseases (Fahim & Ismael, 2021).
Antimicrobial Agents
Design and synthesis of new derivatives containing morpholine moiety, akin to the structure , have shown promising results as antimicrobial agents. These compounds, including 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, have been tested and found to possess good or moderate antimicrobial activity (Sahin et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S3/c1-30(24,25)15-6-7-16-17(12-15)29-19(20-16)21-18(23)13-2-4-14(5-3-13)31(26,27)22-8-10-28-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFRCIUNPBMEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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